molecular formula C14H21N B8613762 N-methyl-(1-phenylcyclohexyl)methanamine

N-methyl-(1-phenylcyclohexyl)methanamine

Cat. No.: B8613762
M. Wt: 203.32 g/mol
InChI Key: WUFUZCCXAFJCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-(1-phenylcyclohexyl)methanamine is a novel compound known for its potent inhibition of serotonin, norepinephrine, and dopamine transporters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-(1-phenylcyclohexyl)methanamine typically involves the reaction of phenylcyclohexylmethanamine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the precise control of reaction parameters, leading to higher yields and purity. The use of automated systems and reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-(1-phenylcyclohexyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

N-methyl-(1-phenylcyclohexyl)methanamine has a wide range of scientific research applications:

Mechanism of Action

N-methyl-(1-phenylcyclohexyl)methanamine exerts its effects primarily by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and cognitive function. The compound binds to the transporters of these neurotransmitters, blocking their reabsorption into the presynaptic neuron .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-(1-phenylcyclohexyl)methanamine is unique due to its balanced inhibition of serotonin, norepinephrine, and dopamine transporters, making it a promising candidate for treating complex mood disorders. Its high brain penetration and activity in vivo further distinguish it from other compounds in its class .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-methyl-1-(1-phenylcyclohexyl)methanamine

InChI

InChI=1S/C14H21N/c1-15-12-14(10-6-3-7-11-14)13-8-4-2-5-9-13/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3

InChI Key

WUFUZCCXAFJCHT-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CCCCC1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was synthesized from 1-phenylcyclohexane-carbaldehyde (126 mg, 0.67 mmol) and methyl amine (370 μL, 0.73 mmol, 2.0 M in THF) according to General Procedure H, followed by HCl salt formation. The HCl salt was recrystallized from CH3CN to give pure N-methyl(1-phenylcyclohexyl)methanamine hydrochloride (8 mg, 6%) as colorless crystals. HPLC Rt=7.76 min; 1H NMR (400 mHz, MeOH-d4) 7.43-7.38 (m, 4H), 7.28-7.25 (m, 1H), 3.11 (s, 2H), 2.50 (s, 3H), 2.25-2.22 (m, 2H), 1.67-1.23 (m, 8H); LC-MS 6.37 min, (M+1)+ 204 @ 6.62 min.
Quantity
126 mg
Type
reactant
Reaction Step One
Quantity
370 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.